1,2,3-Tribromooxanthrene
Description
Oxanthrene derivatives typically consist of a tricyclic aromatic system with oxygen substitution. Tribromooxanthrene likely features three bromine atoms positioned on the oxanthrene core, altering its electronic, steric, and reactive properties. Bromination patterns in aromatic systems are critical for modulating properties such as solubility, stability, and biological activity . For example, brominated indoles (e.g., 2,3,5,6-tetrabromoindole) exhibit strong antimicrobial activity due to halogen-induced electron withdrawal and enhanced molecular rigidity .
Properties
CAS No. |
103456-38-8 |
|---|---|
Molecular Formula |
C12H5Br3O2 |
Molecular Weight |
420.88 g/mol |
IUPAC Name |
1,2,3-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChI Key |
KZPCRMUPGLGTEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
Other CAS No. |
103456-38-8 |
Synonyms |
TRIBROMODIBENZO-PARA-DIOXIN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2,3-Tribromooxanthrene vs. Brominated Indoles
Key Insight: Brominated indoles like 2,3,5,6-tetrabromoindole demonstrate that bromine placement directly impacts bioactivity. Tribromooxanthrene’s tricyclic structure may offer enhanced π-π stacking for enzyme binding compared to monocyclic indoles .
Comparison with Triazole-Based Inhibitors
Triazole derivatives (e.g., 1,2,3-triazolylmethaneboronate) are potent β-lactamase inhibitors (Ki = 90 nM for compound 6q) . Unlike brominated aromatics, triazoles rely on nitrogen-rich heterocycles for metal coordination and hydrogen bonding. However, brominated systems like Tribromooxanthrene could exhibit complementary mechanisms, such as halogen bonding with enzyme active sites .
Key Insight : While triazoles excel in tunability, brominated aromatics may offer superior thermal stability and resistance to metabolic degradation .
Analytical Challenges
Brominated isomers (e.g., 1,2,3- vs. 1,2,4-tribromo compounds) are notoriously difficult to separate due to similar polarity and mass spectra. Techniques like GC-MS and NMR, as used for methylxanthines () and tetrabromoindole (), are essential for distinguishing regioisomers. For Tribromooxanthrene, advanced chromatography (HPLC with halogen-specific detectors) would be critical .
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